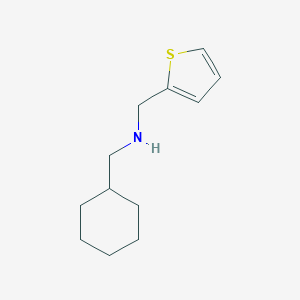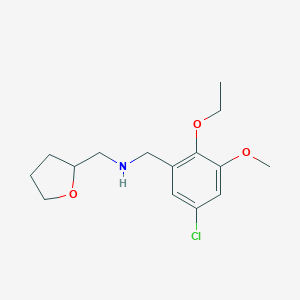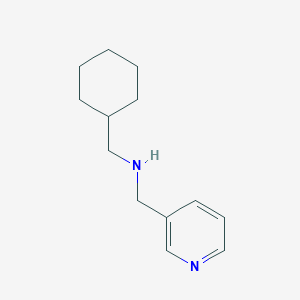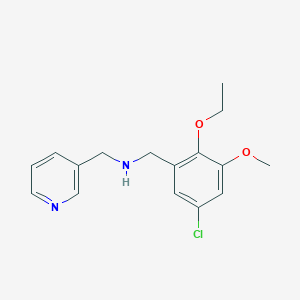
N-(3-chloro-4-methoxybenzyl)cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxybenzyl)cyclopentanamine, also known as AG-490, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as tyrosine kinase inhibitors, which are molecules that can block the activity of certain enzymes involved in cell signaling pathways. In
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methoxybenzyl)cyclopentanamine involves the inhibition of certain tyrosine kinases, including Janus kinase 2 (JAK2) and epidermal growth factor receptor (EGFR). These enzymes are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, N-(3-chloro-4-methoxybenzyl)cyclopentanamine can prevent the proliferation of cancer cells and reduce inflammation in certain diseases.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxybenzyl)cyclopentanamine has been shown to have various biochemical and physiological effects. In cancer cells, it can inhibit cell proliferation and induce apoptosis, or programmed cell death. In inflammatory diseases, it can reduce inflammation by inhibiting the production of cytokines and chemokines, which are molecules involved in the immune response. Additionally, N-(3-chloro-4-methoxybenzyl)cyclopentanamine has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methoxybenzyl)cyclopentanamine has several advantages for lab experiments. It is a highly specific inhibitor of certain tyrosine kinases, which can make it useful for studying the role of these enzymes in cell signaling pathways. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It can be difficult to synthesize and purify, and its effects can be influenced by other factors in the cell signaling pathway.
Orientations Futures
There are several future directions for the study of N-(3-chloro-4-methoxybenzyl)cyclopentanamine. One area of research is the development of more potent and selective inhibitors of tyrosine kinases. This could lead to the development of more effective treatments for cancer and other diseases. Additionally, research could focus on the use of N-(3-chloro-4-methoxybenzyl)cyclopentanamine in combination with other drugs to enhance its therapeutic effects. Finally, research could explore the use of N-(3-chloro-4-methoxybenzyl)cyclopentanamine in other areas, such as neurodegenerative diseases and metabolic disorders.
Conclusion
N-(3-chloro-4-methoxybenzyl)cyclopentanamine is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as tyrosine kinase inhibitors, which are molecules that can block the activity of certain enzymes involved in cell signaling pathways. Its mechanism of action involves the inhibition of certain tyrosine kinases, which can prevent the proliferation of cancer cells and reduce inflammation in certain diseases. Although there are limitations to its use in lab experiments, N-(3-chloro-4-methoxybenzyl)cyclopentanamine has several advantages and is a promising area of research for the development of new therapies.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxybenzyl)cyclopentanamine involves the reaction of 3-chloro-4-methoxybenzyl chloride with cyclopentylamine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The synthesis method has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve this.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxybenzyl)cyclopentanamine has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes involved in cell signaling pathways. This inhibition can prevent the proliferation of cancer cells and has been studied as a potential treatment for various types of cancer, including breast cancer, leukemia, and melanoma. Additionally, N-(3-chloro-4-methoxybenzyl)cyclopentanamine has been studied for its potential to treat inflammatory diseases such as rheumatoid arthritis and asthma.
Propriétés
Nom du produit |
N-(3-chloro-4-methoxybenzyl)cyclopentanamine |
|---|---|
Formule moléculaire |
C13H18ClNO |
Poids moléculaire |
239.74 g/mol |
Nom IUPAC |
N-[(3-chloro-4-methoxyphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C13H18ClNO/c1-16-13-7-6-10(8-12(13)14)9-15-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3 |
Clé InChI |
DSYBEDHROJWVBH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2CCCC2)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)CNC2CCCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(cyclohexylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B271627.png)
![1-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}propan-2-ol](/img/structure/B271628.png)
![1-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]-2-propanol](/img/structure/B271630.png)


![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-1-butanol](/img/structure/B271634.png)


![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B271638.png)
![2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol](/img/structure/B271641.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271646.png)
![2-[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271647.png)
![N-isopropyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B271648.png)
![2-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271651.png)